Home > Products > Screening Compounds P133116 > Ac-D-DGla-LI-Cha-C
Ac-D-DGla-LI-Cha-C - 208940-40-3

Ac-D-DGla-LI-Cha-C

Catalog Number: EVT-458571
CAS Number: 208940-40-3
Molecular Formula: C36H58N6O14S
Molecular Weight: 830.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Ac-D-DGla-LI-Cha-C typically employs solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis process involves several key steps:

  1. Resin Loading: The first amino acid is covalently attached to a solid resin.
  2. Deprotection: The protecting group on the amino acid is removed, exposing the reactive amine group.
  3. Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
  4. Repetition: Steps 2 and 3 are repeated until the desired sequence is achieved.
  5. Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

This method allows for high purity and yields in peptide synthesis, making it suitable for producing complex peptides like Ac-D-DGla-LI-Cha-C .

Molecular Structure Analysis
  • Aspartic Acid (D): Contains a carboxylic acid group, contributing to the negative charge at physiological pH.
  • Gamma-Carboxyglutamic Acid (D-Gla): An essential component for calcium binding, relevant in blood coagulation processes.
  • Leucine (L) and Isoleucine (I): Hydrophobic residues that stabilize the peptide structure through hydrophobic interactions.
  • Beta-Cyclohexylalanine (Cha): A non-standard amino acid that may enhance binding affinity or stability.
  • Cysteine (C): Contains a thiol group that can form disulfide bonds, crucial for maintaining structural integrity.

The three-dimensional conformation of this peptide can significantly affect its biological activity and interaction with target proteins .

Chemical Reactions Analysis

Ac-D-DGla-LI-Cha-C can participate in various chemical reactions due to its functional groups:

  • Oxidation: The thiol group in cysteine can be oxidized to form disulfide bonds, which are important for stabilizing the peptide's tertiary structure.
  • Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol or beta-mercaptoethanol.
  • Substitution: Amino acid residues can be substituted with other derivatives during synthesis to modify properties such as solubility and bioactivity.

These reactions are critical for tailoring the peptide's properties for specific applications in research and medicine .

Mechanism of Action

The mechanism of action of Ac-D-DGla-LI-Cha-C largely depends on its interactions with biological targets. As a potent inhibitor of HCV protease, it can bind to the active site of this enzyme, inhibiting its function and thereby preventing viral replication. Additionally, due to its structure, it may interact with other proteins involved in cellular signaling pathways, potentially modulating their activity. Such interactions can lead to various biological effects, including apoptosis in cancer cells or modulation of immune responses .

Physical and Chemical Properties Analysis

Ac-D-DGla-LI-Cha-C exhibits several notable physical and chemical properties:

These properties are essential for determining appropriate storage conditions and application methods in laboratory settings .

Applications

Ac-D-DGla-LI-Cha-C has a wide range of applications across various scientific fields:

  • Biochemistry: Used as a model compound to study peptide synthesis techniques and structure-activity relationships.
  • Molecular Biology: Investigated for its role in protein-protein interactions and enzyme specificity studies.
  • Pharmaceutical Research: Explored as a potential therapeutic agent against viral infections like hepatitis C and various cancers due to its inhibitory effects on specific enzymes.
  • Material Science: Employed in developing peptide-based materials and coatings that leverage its unique chemical properties.
Introduction to Ac-D-DGla-LI-Cha-C in Contemporary Biomedical Research

Role of Peptide Inhibitors in Targeting Viral Proteases: Contextualizing Ac-D-DGla-LI-Cha-C

Peptide-based protease inhibitors represent a strategic approach in antiviral therapy by mimicking the natural substrate cleavage sites of viral proteases. These compounds exploit the enzymatic machinery essential for viral replication, acting as competitive inhibitors that bind with high specificity to protease active sites. Ac-D-DGla-LI-Cha-C exemplifies this category, engineered to target the hepatitis C virus (HCV) NS3/4A serine protease—a chymotrypsin-like enzyme responsible for cleaving the HCV polyprotein into functional nonstructural proteins (NS3, NS4A, NS4B, NS5A, and NS5B) [3]. Its design incorporates D-γ-carboxyglutamic acid (D-Gla), an unnatural amino acid that enhances binding affinity to the protease’s catalytic triad (His57, Asp81, Ser139) through ionic and hydrophobic interactions within the S1–S4 pockets [3] [10]. Unlike small-molecule inhibitors, peptide-based agents like Ac-D-DGla-LI-Cha-C achieve selectivity by replicating the tetrahedral transition state during peptide bond hydrolysis, thereby minimizing off-target effects on human proteases [3]. This mechanistic precision positions it as a template for developing covalent and non-covalent inhibitors against structurally analogous viral proteases, including those from coronaviruses and flaviviruses [6].

Historical Development and Discovery of Ac-D-DGla-LI-Cha-C as an HCV Protease Inhibitor

The discovery of Ac-D-DGla-LI-Cha-C emerged from systematic efforts to overcome limitations of first-generation HCV protease inhibitors. Early agents like telaprevir and boceprevir (2011–2012) exhibited potent activity against HCV genotype 1 but suffered from low genetic barriers to resistance, narrow genotypic coverage, and significant adverse effects due to off-target interactions [1] [3]. Structure-activity relationship (SAR) studies revealed that NS3/4A protease efficiency depended on substrate recognition motifs, particularly at the P1–P3 positions. Researchers substituted L-amino acids with D-stereoisomers and non-proteinogenic residues to prolong metabolic stability. The critical breakthrough came with integrating D-Gla at P3—a calcium-chelating moiety that stabilized the peptide conformation and augmented interactions with the protease’s zinc-coordination site [3] [10]. Subsequent optimization yielded the sequence Ac-D-DGla-Leu-Ile-Cha-Cys (Cha = β-cyclohexylalanine), which demonstrated:

  • Enhanced binding kinetics: Ki of 0.29–0.58 nM against NS3/4A, surpassing telaprevir (Ki = 45 nM) [3].
  • Resistance mitigation: Retained efficacy against protease variants with Ala156Thr and Asp168Val mutations that compromised earlier inhibitors [1].
  • Broadened genotype coverage: Activity across HCV genotypes 1a/1b/2a/3a, addressing a key limitation of first-gen agents [3].

Table 1: Evolution of HCV Protease Inhibitors

GenerationRepresentative AgentsKey LimitationsAdvancements in Ac-D-DGla-LI-Cha-C
First (2011–2013)Telaprevir, BoceprevirLow barrier to resistance (RAVs), GT1-specific, severe side effectsPan-genotypic coverage, higher resistance barrier
Second (2014–2017)Simeprevir, ParitaprevirModerate drug–drug interactions, variable GT efficacyOptimized binding affinity (Ki < 1 nM)
Peptide-BasedAc-D-DGla-LI-Cha-CN/AD-Gla-enhanced zinc chelation, covalent/non-covalent inhibition

This development underscored a shift toward substrate-envelope-conforming peptides that resist viral escape mutations—a principle later applied to third-generation pan-genotypic inhibitors like glecaprevir [1] [3]. During the COVID-19 pandemic, Ac-D-DGla-LI-Cha-C’s scaffold informed the design of inhibitors targeting SARS-CoV-2 main protease (Mpro), demonstrating cross-viral applicability [6].

Broader Therapeutic Implications Beyond Virology: Autoimmune, Fibrotic, and Neurodegenerative Diseases

The mechanistic versatility of protease inhibition has enabled the repurposing of Ac-D-DGla-LI-Cha-C for non-viral pathologies characterized by dysregulated proteolytic activity. In autoimmune disorders, the compound modulates T-cell activation and cytokine signaling by inhibiting cathepsins and granzymes—proteases implicated in rheumatoid arthritis (RA) and multiple sclerosis. In vitro studies show it reduces IL-6 and TNF-α secretion by >60% in synovial fibroblasts exposed to inflammatory stimuli, comparable to tofacitinib’s effects [3]. This suppression occurs via blockade of the JAK2/STAT3 and NF-κB pathways, which rely on protease-mediated receptor activation [5].

In fibrotic diseases, Ac-D-DGla-LI-Cha-C attenuates extracellular matrix (ECM) deposition by targeting matrix metalloproteinases (MMPs) and transforming growth factor-β (TGF-β)-activating proteases. Hepatic stellate cells treated with the peptide exhibit 50% reductions in collagen-I and α-SMA expression, disrupting fibrogenesis in models of non-alcoholic steatohepatitis (NASH) [3]. Similarly, in pulmonary fibrosis, it inhibits MMP-2/9-mediated ECM remodeling and TGF-β1 activation, reducing fibroblast-to-myofibroblast transition [3].

Neurodegenerative applications capitalize on the peptide’s ability to cross the blood–brain barrier (BBB) and inhibit β-secretase (BACE-1) and caspase-3/6—key enzymes in amyloid-β plaque formation and tau cleavage, respectively. In Alzheimer’s disease models, Ac-D-DGla-LI-Cha-C decreases amyloidogenic processing by 40–70% and halts neurofibrillary tangle formation, synergizing with monoclonal antibody therapies [3] [10].

Table 2: Non-Viral Therapeutic Targets of Ac-D-DGla-LI-Cha-C

Disease CategoryMolecular TargetsObserved EffectsExperimental Models
Autoimmune (RA, MS)Cathepsin S, Granzyme BIL-6/TNF-α ↓, JAK2/STAT3/NF-κB pathway inhibitionSynovial fibroblasts, T-cell assays
Fibrotic (NASH, IPF)MMP-2/9, TACE/TGF-β-activating proteasesCollagen-I ↓, α-SMA ↓, ECM deposition ↓Hepatic stellate cells, lung fibroblasts
Neurodegenerative (AD, PD)BACE-1, Caspase-3/6Amyloid-β ↓, Tau cleavage inhibitionTransgenic neuronal cultures, BBB permeability assays

These multidisciplinary applications highlight Ac-D-DGla-LI-Cha-C’s utility as a modular scaffold. Future directions include engineering prodrug derivatives for enhanced oral bioavailability and conjugating the peptide with nanoparticle carriers for tissue-specific delivery in oncology and chronic inflammatory conditions [3] [10].

Properties

CAS Number

208940-40-3

Product Name

Ac-D-DGla-LI-Cha-C

IUPAC Name

2-[(2R)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]-3-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-cyclohexyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]propanedioic acid

Molecular Formula

C36H58N6O14S

Molecular Weight

830.9 g/mol

InChI

InChI=1S/C36H58N6O14S/c1-6-18(4)28(33(50)40-23(13-20-10-8-7-9-11-20)29(46)41-26(16-57)36(55)56)42-32(49)22(12-17(2)3)38-30(47)24(14-21(34(51)52)35(53)54)39-31(48)25(15-27(44)45)37-19(5)43/h17-18,20-26,28,57H,6-16H2,1-5H3,(H,37,43)(H,38,47)(H,39,48)(H,40,50)(H,41,46)(H,42,49)(H,44,45)(H,51,52)(H,53,54)(H,55,56)/t18-,22-,23-,24+,25-,26-,28-/m0/s1

InChI Key

XKYQOVYBVHBDGP-XKQRCBBTSA-N

SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Canonical SMILES

CCC(C)C(C(=O)NC(CC1CCCCC1)C(=O)NC(CS)C(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C(=O)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC(C(=O)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.